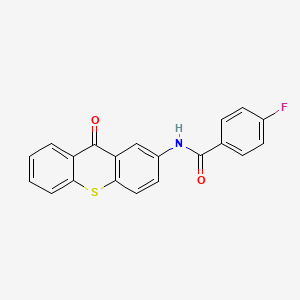

4-fluoro-N-(9-oxothioxanthen-2-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

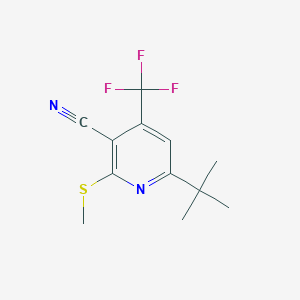

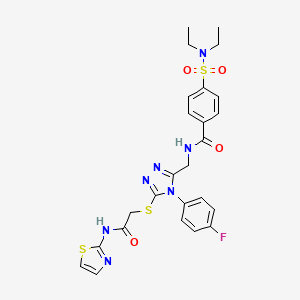

4-fluoro-N-(9-oxothioxanthen-2-yl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It is a thioxanthone derivative that has been synthesized through various methods and has shown promising results in scientific research.

Applications De Recherche Scientifique

Photopolymerization Initiator

4-fluoro-N-(9-oxo-9H-thioxanthen-2-yl)benzamide has been studied as an effective photopolymerization initiator. It can initiate radical, cationic, and mixed polymerizations under LED exposure. This makes it valuable in the development of light-curable materials, such as coatings, adhesives, and dental composites .

Fluorescent Probes

The compound’s unique structure allows it to be used as a fluorescent probe in biochemical assays. Its fluorescence properties can be exploited to detect and quantify various biological molecules, aiding in the study of cellular processes and the development of diagnostic tools .

Pharmaceutical Research

In pharmaceutical research, 4-fluoro-N-(9-oxo-9H-thioxanthen-2-yl)benzamide is investigated for its potential therapeutic properties. Its structural characteristics make it a candidate for drug development, particularly in targeting specific enzymes or receptors involved in disease pathways .

Organic Electronics

The compound is also explored in the field of organic electronics. Its electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells. These applications are crucial for the development of flexible, lightweight, and efficient electronic devices .

Catalysis

4-fluoro-N-(9-oxo-9H-thioxanthen-2-yl)benzamide can act as a catalyst in various chemical reactions. Its ability to facilitate reactions under mild conditions is beneficial for green chemistry initiatives, aiming to reduce the environmental impact of chemical manufacturing processes .

Material Science

In material science, this compound is used to synthesize novel polymers and materials with specific properties. Its incorporation into polymer matrices can enhance mechanical strength, thermal stability, and other desirable characteristics, making it useful in advanced material applications .

Biological Imaging

The compound’s fluorescent properties are also utilized in biological imaging. It can be used to label cells and tissues, providing high-resolution images that are essential for studying biological structures and functions at the microscopic level .

Environmental Monitoring

Lastly, 4-fluoro-N-(9-oxo-9H-thioxanthen-2-yl)benzamide is employed in environmental monitoring. Its sensitivity to various environmental pollutants allows it to be used in sensors that detect and measure contaminants in air, water, and soil, contributing to environmental protection efforts .

These diverse applications highlight the compound’s versatility and importance in various scientific research fields.

Propriétés

IUPAC Name |

4-fluoro-N-(9-oxothioxanthen-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12FNO2S/c21-13-7-5-12(6-8-13)20(24)22-14-9-10-18-16(11-14)19(23)15-3-1-2-4-17(15)25-18/h1-11H,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWXLMLJPMKRHAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(S2)C=CC(=C3)NC(=O)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12FNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

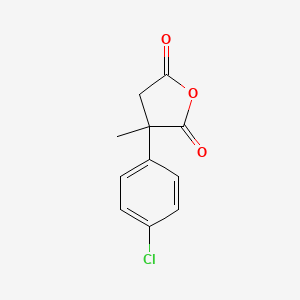

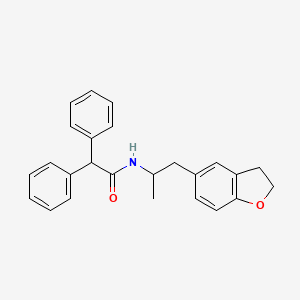

![4',7'-dimethylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B2473245.png)

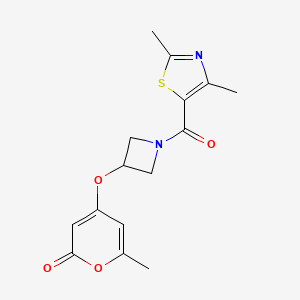

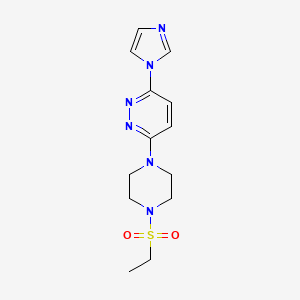

![5-[4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2473246.png)

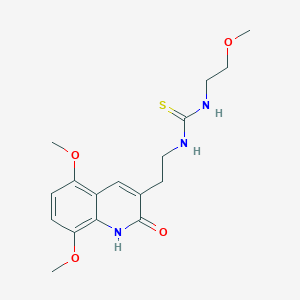

![N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}thiophene-2-carboxamide](/img/structure/B2473249.png)